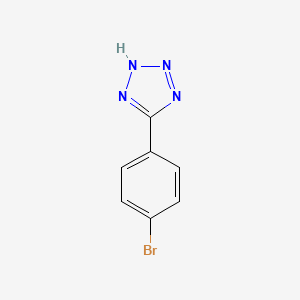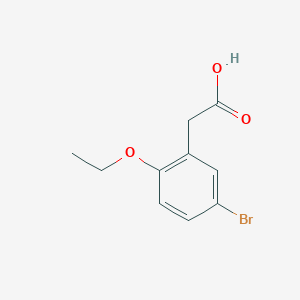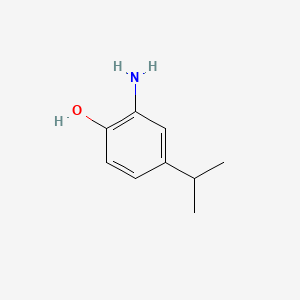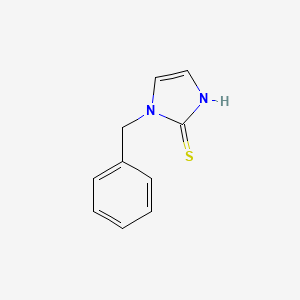![molecular formula C9H10N2O3S B1269406 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone CAS No. 337488-30-9](/img/structure/B1269406.png)
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinyl derivatives often involves multi-step reactions including condensation, cyclization, and substitution reactions. For instance, a study by Barmaki et al. (2013) detailed the synthesis of 2,3-dihydro-6-methyl-2-thiopyrimidin-4(1H)-one derivatives through reactions involving ethyl-3-oxobutanoate, thiourea, and chloroacetic acid in alkaline conditions, followed by reactions with copper sulfate and chloroethanol to produce various derivatives (Barmaki, Valiyeva, Maharramovm, & Allaverdiyev, 2013). These methodologies can be adapted for the synthesis of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone, utilizing cyclopropyl derivatives and appropriate sulfur-containing compounds.
Molecular Structure Analysis
Molecular structure determination of compounds like 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone typically involves spectroscopic techniques such as IR, NMR, and MS. The crystal structure and intermolecular interactions can be explored using X-ray crystallography and computational methods like Hirshfeld surface analysis, as demonstrated in the work by Govindhan et al. (2017) on a related compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl and pyrimidinyl moieties include nucleophilic substitutions, cycloadditions, and the formation of heterocycles. A study by Shi, Tang, and Yang (2008) on Lewis acid-mediated reactions with 1-cyclopropyl-2-arylethanone derivatives highlights the potential for synthesizing diverse compounds through strategic functional group manipulations (Shi, Tang, & Yang, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- The synthesis of compounds related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone often involves multiple steps, such as refluxing with acetic acid, condensation, and characterization by physical and spectral data. These compounds exhibit antimicrobial activities, indicating potential applications in fighting bacterial infections (Sherekar, Padole, & Kakade, 2022).
Antimycobacterial Activity
- Novel hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and derivatives of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized and shown to possess moderate to good antimycobacterial activity against Mycobacterium tuberculosis (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).
Antimicrobial and Antifungal Activity
- A range of tetrazole derivatives related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized, and some display potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).
Synthesis of Biologically Active Compounds
- Various biologically active derivatives, such as bipyridine and thiazolidinones, have been synthesized using methods involving the reaction of related compounds with different reagents. These derivatives show promising antibacterial and antifungal activity, highlighting their potential in pharmaceutical applications (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-6(5-1-2-5)4-15-9-10-7(13)3-8(14)11-9/h3,5H,1-2,4H2,(H2,10,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZGIVDYHUEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351379 |
Source


|
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone | |
CAS RN |
337488-30-9 |
Source


|
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)





